molecular formula C22H15ClN2O2 B5292292 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(3-HYDROXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(3-HYDROXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5292292
M. Wt: 374.8 g/mol
InChI Key: MXOUMKKLMAUUQT-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(3-HYDROXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 2-chlorophenyl group and a 3-hydroxyphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(3-HYDROXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Substitution Reactions: The quinazolinone core is then subjected to substitution reactions to introduce the 2-chlorophenyl and 3-hydroxyphenyl groups. This can be achieved through various methods, including Friedel-Crafts acylation or alkylation reactions.

    Final Cyclization and Purification: The final step involves the cyclization of the substituted intermediate to form the desired quinazolinone compound, followed by purification using techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(3-HYDROXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form a dihydro derivative. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(3-HYDROXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It can serve as a lead compound for the development of new therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is of interest in medicinal chemistry for the development of new drugs. It can be used as a scaffold for the design of novel pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(3-HYDROXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with signaling pathways involved in inflammation, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(3-HYDROXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2/c23-19-10-3-1-6-15(19)12-13-21-24-20-11-4-2-9-18(20)22(27)25(21)16-7-5-8-17(26)14-16/h1-14,26H/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOUMKKLMAUUQT-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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